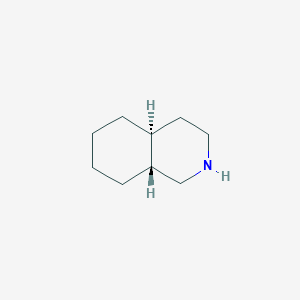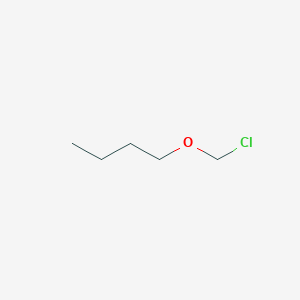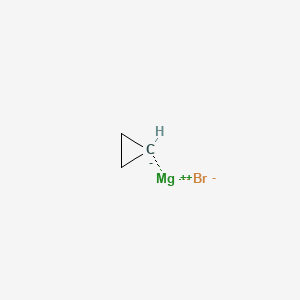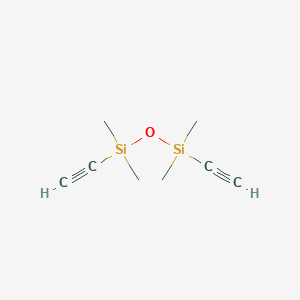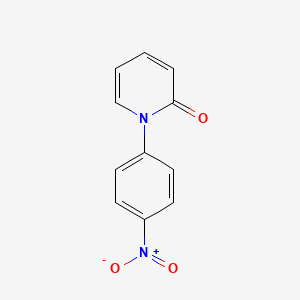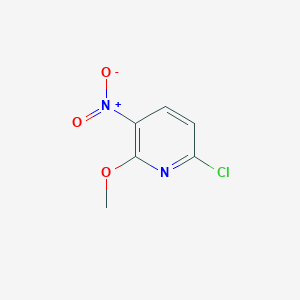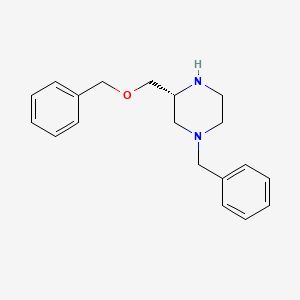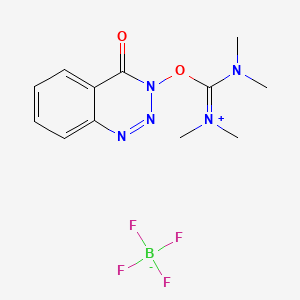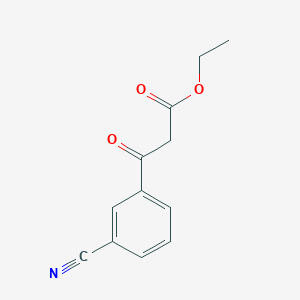
3-(3-cianofenil)-3-oxopropanoato de etilo
Descripción general
Descripción
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a synthetic organic compound . It is also known as ethyl 3-cyanophenylacrylate. The compound has a molecular formula of C12H11NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines. For instance, isothiocyanates can be synthesized from amines and thiophosgene . Another method involves the reaction of amines with carbon disulfide using di-tert-butyl dicarbonate and DMAP or DABCO as a catalyst . A third method involves the reactions of phenyl chlorothionoformate with various primary amines .Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is represented by the formula C12H13NO2 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Síntesis Orgánica
El 3-(3-cianofenil)-3-oxopropanoato de etilo es un compuesto valioso en la síntesis orgánica, particularmente en reacciones de formación de enlaces carbono-carbono como el acoplamiento de Suzuki-Miyaura . Esta reacción es fundamental para construir estructuras orgánicas complejas, lo que hace que el compuesto sea esencial para sintetizar productos farmacéuticos, agroquímicos y materiales orgánicos.
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto sirve como precursor para la síntesis de diversas moléculas de fármacos. Es particularmente útil en la creación de compuestos con efectos terapéuticos potenciales contra una gama de enfermedades . Su grupo cianofenilo puede ser un importante farmacóforo en el diseño de fármacos.
Ciencia de los Materiales
Las características estructurales del compuesto lo hacen adecuado para desarrollar nuevos materiales. Se puede utilizar para sintetizar polímeros o moléculas pequeñas que exhiben propiedades únicas, como conductividad o luminiscencia, que son valiosas en electrónica y fotónica .
Química Analítica
En química analítica, el this compound se puede utilizar como estándar o reactivo en métodos cromatográficos para cuantificar o identificar otras sustancias. Su firma química distintiva le permite servir como punto de referencia en análisis de mezclas complejas .
Bioquímica
Este compuesto puede utilizarse en bioquímica para estudiar reacciones catalizadas por enzimas donde la parte cianofenilo actúa como un imitador de sustratos o inhibidores naturales. Puede ayudar a comprender la interacción entre las enzimas y los sustratos a nivel molecular .
Agricultura
En el campo de la agricultura, los derivados del this compound podrían explorarse por su potencial como reguladores del crecimiento o plaguicidas. La capacidad del compuesto para sufrir diversas transformaciones químicas lo convierte en un candidato para el desarrollo de nuevos agroquímicos .
Ciencia Ambiental
Por último, los derivados de este compuesto podrían investigarse por su impacto ambiental, como su biodegradabilidad o su potencial como disolventes verdes. Comprender su comportamiento en el medio ambiente es crucial para desarrollar prácticas químicas sostenibles .
Safety and Hazards
The safety data sheet for a similar compound, 4-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Mecanismo De Acción
Mode of Action
The mode of action of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate involves its interaction with these targets, leading to a series of biochemical reactions. The compound’s cyanophenyl group and oxopropanoate group play crucial roles in these interactions .
Biochemical Pathways
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is involved in several biochemical pathways. It is known to participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s involvement in this reaction suggests that it may affect other related biochemical pathways and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate’s action are largely unknown due to the lack of comprehensive studies on this compound
Action Environment
The action, efficacy, and stability of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
Propiedades
IUPAC Name |
ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFPVHXPYUFQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469593 | |
| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62088-13-5 | |
| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



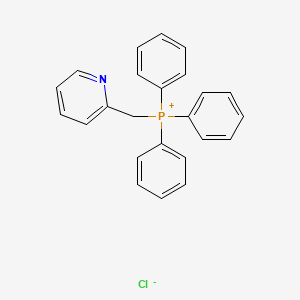
![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)
